

Application Note: Quantification of Tricholine Citrate in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: *Tricholine citrate*

Cat. No.: *B195727*

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **tricholine citrate** in human plasma. **Tricholine citrate**, a quaternary ammonium compound, is efficiently extracted from plasma via protein precipitation. Chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar analytes. Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method provides the necessary selectivity and sensitivity for pharmacokinetic and toxicokinetic studies of **tricholine citrate** in a biological matrix.

Introduction

Tricholine citrate is a lipotropic agent used in pharmaceutical formulations. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. As a highly polar, quaternary ammonium compound, **tricholine citrate** presents challenges for retention on traditional reversed-phase liquid chromatography columns. This protocol leverages the advantages of HILIC for effective chromatographic retention and combines it with the high sensitivity and selectivity of tandem mass spectrometry.^{[1][2]}

Experimental

Materials and Reagents

- **Tricholine Citrate** reference standard
- **Tricholine Citrate-d9** (internal standard, IS) - hypothetical, as is standard practice
- LC-MS grade Acetonitrile
- LC-MS grade Methanol
- LC-MS grade Water
- Ammonium formate (LC-MS grade)
- Formic acid (LC-MS grade)
- Human plasma (K2EDTA)

Instrumentation

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an ESI source
- Analytical Column: Synchronis HILIC, 1.7 μm , 50 x 2.1 mm or equivalent[1]

LC-MS/MS Method

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	Synchronis HILIC, 1.7 μ m, 50 x 2.1 mm ^[1]
Mobile Phase A	10 mM Ammonium formate in Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.5 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient	95% B for 0.5 min, linear ramp to 50% B over 2.0 min, hold at 50% B for 0.5 min, return to 95% B in 0.1 min, equilibrate for 1.9 min
Total Run Time	5.0 min

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Curtain Gas	35 psi
IonSpray Voltage	5500 V
Temperature	550°C
Gas 1 (Nebulizer)	50 psi
Gas 2 (Heater)	60 psi
Dwell Time	100 ms
MRM Transitions	
Analyte (Tricholine)	Q1: m/z 104.1 -> Q3: m/z 60.1 (Quantifier), Q1: m/z 104.1 -> Q3: m/z 45.1 (Qualifier)[3]
IS (Tricholine-d9)	Q1: m/z 113.1 -> Q3: m/z 69.1 (Quantifier)

Note: As **tricholine citrate** is a salt of three choline molecules with citric acid, the analysis focuses on the choline cation (m/z 104.1). The MRM transitions are based on established values for choline.[3]

Protocols

Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve **tricholine citrate** and **tricholine citrate-d9** (IS) in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the **tricholine citrate** stock solution with 50:50 acetonitrile:water to create calibration curve standards.
- Spiking Solutions: Prepare separate dilutions for low, medium, and high QC samples.
- Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol: Protein Precipitation

- Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
- Pipette 50 μ L of plasma sample, standard, or QC into the appropriately labeled tube.
- Add 200 μ L of the internal standard working solution (e.g., 100 ng/mL Tricholine-d9 in acetonitrile).
- Vortex each tube for 30 seconds to precipitate proteins.
- Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[4]
- Carefully transfer 100 μ L of the clear supernatant to a 96-well plate or autosampler vials.
- Inject 5 μ L of the supernatant into the LC-MS/MS system.

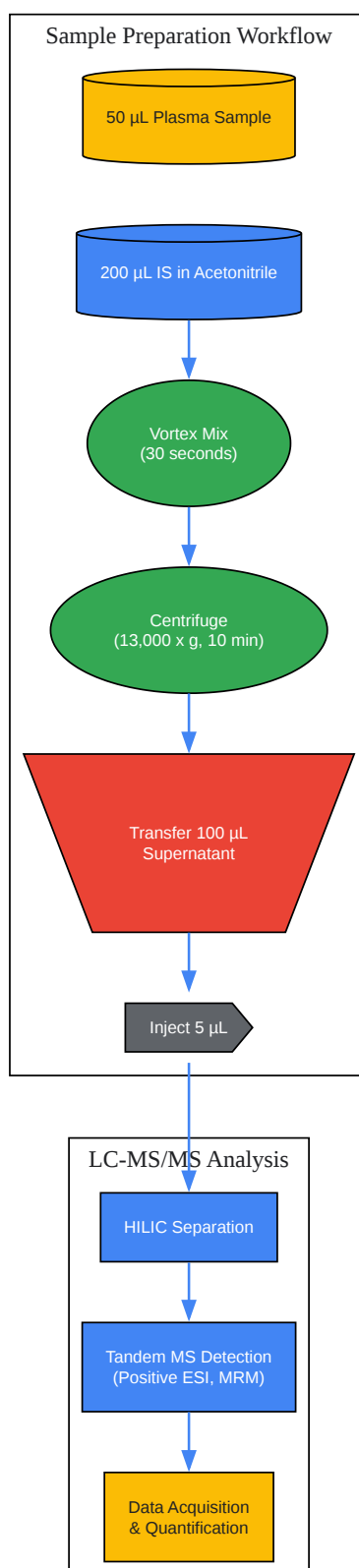
Method Validation Summary

The described method should be validated according to regulatory guidelines. The following table summarizes the expected performance characteristics based on similar bioanalytical methods for choline and other quaternary ammonium compounds.[5][6]

Table 3: Summary of Expected Quantitative Performance

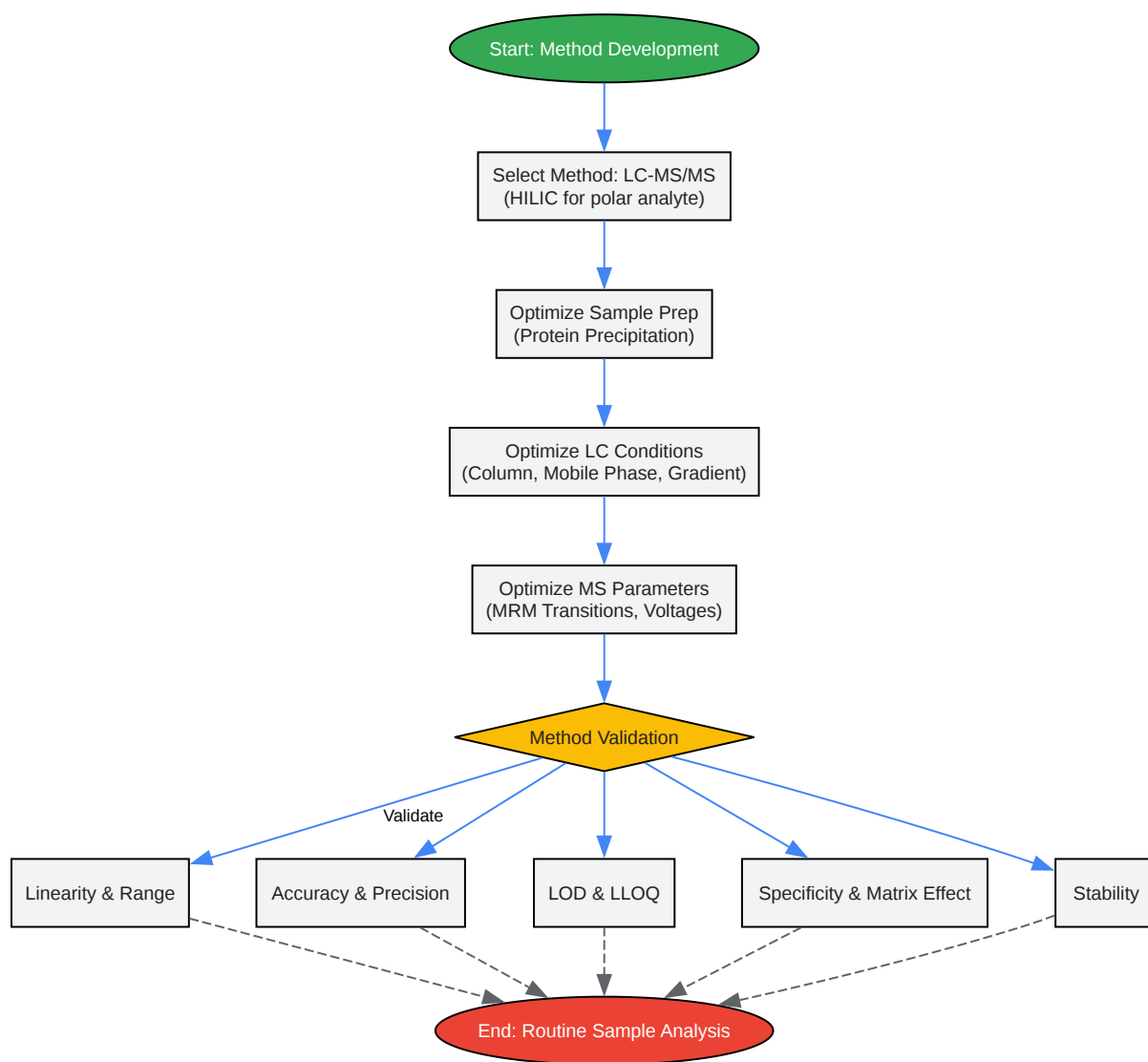
Parameter	Expected Result
Linearity Range	10 - 5000 ng/mL
Correlation Coefficient (r^2)	≥ 0.995
Lower Limit of Quantification (LLOQ)	10 ng/mL
Limit of Detection (LOD)	2 ng/mL
Accuracy (% Bias)	
LLOQ QC	Within $\pm 20\%$
Low, Mid, High QC	Within $\pm 15\%$
Precision (%RSD)	
LLOQ QC	$\leq 20\%$
Low, Mid, High QC	$\leq 15\%$
Recovery	$> 85\%$
Matrix Effect	Minimal and compensated by the internal standard

Visualizations



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Caption: Experimental workflow for **tricholine citrate** quantification.



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Caption: Logical workflow for bioanalytical method development.

Conclusion

The described LC-MS/MS method provides a selective and sensitive approach for the quantification of **tricholine citrate** in human plasma. The use of protein precipitation offers a simple and efficient sample cleanup, while the HILIC column ensures adequate retention of the polar analyte. This method is suitable for supporting pharmacokinetic studies in drug development and for therapeutic drug monitoring. Proper sample handling, especially the choice of anticoagulant and storage conditions, is critical for obtaining accurate results.[7][8]

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